molecular formula C8H11N3O B12227273 4-(Azetidin-1-yl)-6-methoxypyrimidine

4-(Azetidin-1-yl)-6-methoxypyrimidine

Cat. No.: B12227273
M. Wt: 165.19 g/mol
InChI Key: IHVAVJGJYWXTIX-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-6-methoxypyrimidine is a heterocyclic compound that contains both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Azetidin-1-yl)-6-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)-6-methoxypyrimidine is unique due to its combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-(azetidin-1-yl)-6-methoxypyrimidine

InChI

InChI=1S/C8H11N3O/c1-12-8-5-7(9-6-10-8)11-3-2-4-11/h5-6H,2-4H2,1H3

InChI Key

IHVAVJGJYWXTIX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCC2

Origin of Product

United States

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